N,N,N',N'-tetraethylhexanediamide

Description

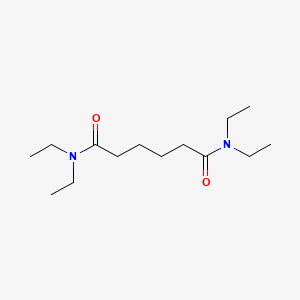

N,N,N',N'-Tetraethylhexanediamide is a diamide compound characterized by a hexane backbone (six-carbon chain) with two amide groups, each substituted with two ethyl groups. The compound’s molecular formula is C₁₆H₃₂N₂O₂, with a molecular weight of 292.45 g/mol.

Properties

CAS No. |

4422-08-6 |

|---|---|

Molecular Formula |

C14H28N2O2 |

Molecular Weight |

256.38 g/mol |

IUPAC Name |

N,N,N',N'-tetraethylhexanediamide |

InChI |

InChI=1S/C14H28N2O2/c1-5-15(6-2)13(17)11-9-10-12-14(18)16(7-3)8-4/h5-12H2,1-4H3 |

InChI Key |

XXTORMGSYDTNNK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CCCCC(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Amidation: One common method for preparing N,N,N’,N’-tetraethylhexanediamide involves the direct amidation of hexanediamine with ethylamine under controlled conditions. The reaction typically requires a catalyst such as a transition metal complex to facilitate the formation of the amide bonds.

Acylation: Another method involves the acylation of hexanediamine with ethyl chloroformate, followed by the addition of ethylamine. This method often requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of N,N,N’,N’-tetraethylhexanediamide often involves large-scale amidation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N,N’,N’-tetraethylhexanediamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: The compound can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.

Substitution: N,N,N’,N’-tetraethylhexanediamide can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, oxidized amides.

Reduction: Primary amines.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: N,N,N’,N’-tetraethylhexanediamide is used as a reagent in organic synthesis, particularly in the formation of complex amide structures. It serves as a building block for the synthesis of polymers and other advanced materials.

Biology: In biological research, N,N,N’,N’-tetraethylhexanediamide is studied for its potential as a ligand in enzyme inhibition studies. Its ability to form stable complexes with metal ions makes it useful in metalloprotein research.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its amide structure is of interest in the design of drugs that target specific enzymes or receptors.

Industry: N,N,N’,N’-tetraethylhexanediamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which N,N,N’,N’-tetraethylhexanediamide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s amide groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,N,N',N'-tetraethylhexanediamide with structurally related diamides and diamines, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

- Alkyl Chain Length: Ethyl vs. Butyl: Tetraethylhexanediamide (ethyl substituents) has a lower molecular weight and likely higher water solubility compared to its tetrabutyl analog (butyl substituents). Bulky butyl groups increase hydrophobicity, making tetrabutylhexanediamide more suitable for non-polar solvents or extraction processes .

- For example, tetrabutylpentanediamide (C5) may exhibit reduced thermal stability compared to hexane-based analogs .

Functional Group Comparison: Diamides vs. Diamines

- Diamides (e.g., tetraethylhexanediamide) contain amide bonds (-CONR₂), which are less basic than amine groups (-NH₂) in diamines (e.g., N,N,N',N'-tetramethylhexanediamine, C₁₀H₂₄N₂). This difference affects their reactivity and metal-binding capacity. Diamines like TMEDA (N,N,N',N'-tetramethylethylenediamine) are widely used as catalysts in organometallic reactions due to their strong Lewis basicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.